6-Isopropyl-2-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21022-74-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methoxy-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7,11H,1-3H3 |
InChI Key |
UVWJLHYLMSDQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Synthesis and Derivatization Strategies
De Novo Synthetic Methodologies
De novo synthesis refers to the construction of complex molecules from simple, commercially available starting materials, often involving the sequential formation of the carbon skeleton and introduction of functional groups. acs.org
A classical de novo approach to 6-isopropyl-2-methoxyphenol would logically begin with a basic hydrocarbon such as benzene (B151609). The synthesis can be envisioned as a sequence of well-established organic reactions:
Friedel-Crafts Alkylation of Benzene: The isopropyl group is introduced onto the benzene ring using an alkylating agent like propylene (B89431) or isopropyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to form cumene (B47948) (isopropylbenzene).
Cumene Process: The cumene is then oxidized to cumene hydroperoxide, which, upon treatment with acid, rearranges to yield phenol (B47542) and acetone. This industrial process is a primary source of phenol.
Friedel-Crafts Alkylation of Phenol: The resulting phenol can be further alkylated using an isopropanol (B130326) alkylating agent in the presence of an acid catalyst, such as an amorphous aluminosilicate, to produce 2-isopropylphenol (B134262).
Methoxylation: The final step involves the introduction of the methoxy (B1213986) group. This can be challenging to perform regioselectively. A common laboratory method is the Williamson ether synthesis, where the phenol is first deprotonated to a phenoxide and then reacted with a methylating agent like methyl iodide. However, controlling the position of methoxylation relative to the existing functional groups is a key challenge in this pathway. A more controlled, modern approach for this step is described in section 2.2.1.
This pathway, while lengthy, illustrates a fundamental, ground-up construction of the target molecule from basic chemical feedstocks.
Electrochemical methods offer a powerful tool in organic synthesis, often providing mild and highly selective reaction conditions. beilstein-journals.org While a direct electrochemical synthesis of this compound is not prominently reported, related transformations highlight the potential of this approach.
A notable example is the electrochemical demethylation of 2-methoxyphenol (guaiacol). Current time information in Bangalore, IN. In one study, a bias potential applied to a multiwalled carbon nanotube (MWCNT) electrode in a neutral solution of guaiacol (B22219) resulted in the facile cleavage of the methyl-ether bond to form a surface-confined catechol. acs.orgCurrent time information in Bangalore, IN. This process is rapid, occurring within minutes, and avoids the harsh chemical reagents like concentrated acids (H₂SO₄, HI) typically used for demethylation. acs.orgCurrent time information in Bangalore, IN.
Catalytic demethylation can also be achieved using chemical methods. Strong acids such as hydrogen bromide or Lewis acids like boron tribromide (BBr₃) are effective for cleaving methoxy groups on phenolic rings. nih.gov Transition metal catalysts, including copper or palladium, are also employed in these reactions. nih.gov For instance, a Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) with an acyl chloride in the presence of aluminum chloride at elevated temperatures leads to the selective cleavage of one methoxy group. nih.gov Interestingly, under the same conditions, 2-methoxyphenol itself does not undergo demethylation, suggesting that the electronic nature of the starting material is critical. nih.gov
The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of synthesizing substituted phenols, several greener strategies are emerging.
Use of Solid Acid Catalysts: The alkylation of phenols, a key step in several synthetic routes, traditionally uses corrosive and difficult-to-handle mineral acids like H₂SO₄ or Lewis acids like AlCl₃. conicet.gov.ar A greener alternative is the use of solid, reusable acid catalysts such as sulphated zirconia or ion-exchange resins like Amberlyst-36. conicet.gov.aracs.orgcapes.gov.br These catalysts are easily separated from the reaction mixture, minimize corrosion, and can often be regenerated and reused. They have been successfully used in the alkylation of guaiacol with olefins like cyclohexene. conicet.gov.arcapes.gov.br
Biocatalysis: Enzymes offer high selectivity under mild, aqueous conditions. While direct biocatalytic synthesis of this compound is not established, related processes show significant potential. For example, O-methylation of various chlorophenols can be catalyzed by enzymes, suggesting that enzymatic pathways for specific alkylation and methoxylation reactions could be developed. asm.org
Electrochemical Methods: As discussed previously, electrochemistry can replace harsh chemical reagents with electrons, minimizing waste and improving safety. beilstein-journals.org
Semi-Synthetic Approaches and Precursor Utilization
Semi-synthetic routes, which start from readily available and structurally similar precursors, are often more efficient and atom-economical.
The most direct semi-synthetic routes to this compound start from other substituted phenols. Several viable precursors have been investigated, as summarized in the table below.
From 2-Isopropylphenol: A robust, two-step process starting from the commodity chemical 2-isopropylphenol has been developed and scaled. beilstein-journals.orgresearchgate.net This route first employs a highly regioselective bromination to produce 4-bromo-2-isopropylphenol (B32581). researchgate.netgoogle.com This intermediate is then subjected to a copper-catalyzed methoxylation to yield the final product, this compound. researchgate.net An alternative lab-scale methoxylation uses phenyliodine diacetate (PIDA) in methanol (B129727) to directly introduce the methoxy group onto 2-isopropylphenol. rsc.org
From Guaiacol (2-Methoxyphenol): The direct alkylation of guaiacol is a primary strategy. This typically involves a Friedel-Crafts reaction using an isopropylating agent (e.g., propylene, isopropanol, or an isopropyl halide) and an acid catalyst. askthenerd.com Molybdenum-catalyzed hydroarylation of alkenes with electron-rich arenes like 2-methoxyphenol proceeds under mild conditions, offering another route for isopropylation. doi.org The key challenge is controlling the regioselectivity of the alkylation on the guaiacol ring.
From Mequinol (4-Methoxyphenol): An alternative approach involves the rhenium-catalyzed isopropylation of mequinol. researchgate.netgoogle.com This reaction introduces the isopropyl group onto the phenol ring, although this would produce 2-isopropyl-4-methoxyphenol (B185704), an isomer of the target compound. To obtain the desired this compound from mequinol, a more complex series of blocking and directing group strategies would be necessary.
| Starting Material | Key Reagents & Conditions | Intermediate/Product | Notes & References |
|---|---|---|---|
| 2-Isopropylphenol | 1. NBS, MSA (regioselective bromination) 2. Cu(I)Br, NaOMe, DMF (methoxylation) | This compound | A robust, scalable two-step process. researchgate.netgoogle.com |
| 2-Isopropylphenol | PIDA, MeOH | 2-Isopropyl-4-methoxyphenol | Direct, one-pot methoxylation, though yields a different isomer. rsc.org |
| Guaiacol (2-Methoxyphenol) | Cyclohexene, Amberlyst 36 (solid acid catalyst) | Cyclohexyl-2-methoxyphenol isomers | Demonstrates C-alkylation on guaiacol; isopropylation is analogous. conicet.gov.ar |
| Guaiacol (2-Methoxyphenol) | Alkenes, MoCl₅ (catalyst) | Alkylated 2-methoxyphenols | Mo-catalyzed hydroarylation under mild conditions. doi.org |
| Mequinol (4-Methoxyphenol) | Propylene, Dirhenium decacarbonyl | 2-Isopropyl-4-methoxyphenol | Catalytic route to an isomer of the target compound. researchgate.netgoogle.com |
Natural products provide complex and diverse molecular scaffolds that can be chemically modified to produce valuable analogues. Phenolic compounds from natural sources, such as eugenol (B1671780), are attractive starting materials. Eugenol (4-allyl-2-methoxyphenol) possesses the same guaiacol core as the target molecule. A hypothetical synthetic sequence to an analogue could involve:
Isomerization: The allyl group of eugenol can be isomerized to the thermodynamically more stable propenyl group.
Hydrogenation: The propenyl double bond can be reduced via catalytic hydrogenation to yield the corresponding n-propyl group, resulting in 4-propyl-2-methoxyphenol (dihydroeugenol).
While this yields the n-propyl rather than the isopropyl analogue, it demonstrates the principle of using a readily available natural product as a precursor for creating related molecules. Similarly, other natural monoterpenes like thymol (B1683141) and carvacrol (B1668589) are often used as starting points for chemical derivatization. researchgate.net Another example is the use of maltol, a naturally occurring compound, to generate aryl-substituted 2-methoxyphenol derivatives through a ring contraction cascade. rsc.org
Synthesis of Analogues and Functionalized Derivatives of this compound
The generation of analogues and functionalized derivatives of this compound allows for the systematic investigation of structure-activity relationships. These synthetic efforts are foundational for developing molecules with tailored properties.
Regioselective Functionalization and Structural Modifications
The precise control of reaction sites on the this compound scaffold is essential for creating specific isomers and derivatives. Regioselective functionalization is a key challenge due to the multiple reactive positions on the phenol ring. The phenolic hydroxyl group activates the ortho and para positions, making selective substitution difficult. nih.gov
One approach to achieve regioselectivity is through the use of directing groups. For instance, acetic anhydride (B1165640) has been used as a directing group in the Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols. nih.gov Similarly, pivalic anhydride can direct functionalization. nih.gov
Recent advances have focused on C-H bond functionalization, which offers a direct method for introducing new groups onto the aromatic ring. researchgate.net For example, a catalyst-free, visible-light-driven ortho-C(sp2)–H arylation of free phenols with arylbromides has been reported, yielding 2-arylated phenols. researchgate.net Additionally, a photocatalytic oxidative coupling of free phenols, including 2-isopropyl-5-methylphenol (an isomer of this compound), has been achieved using a recyclable heterogeneous titanium dioxide photocatalyst. nih.govresearchgate.net This reaction leads to para-C-H bond functionalization. nih.govresearchgate.net
Another strategy involves the transformation of existing functional groups. For example, eugenol (4-allyl-2-methoxyphenol), a structurally related natural product, can be functionalized at the phenolic hydroxyl group, the aromatic ring, or the allylic side chain. nih.gov While not directly applied to this compound, these methods, such as Mannich reactions, nitration, and epoxidation, demonstrate the potential for similar modifications on related scaffolds. nih.gov
The synthesis of 6-alkyl-2-methoxy-1,4-benzoquinone derivatives, which are analogues of the natural product primin, has been accomplished through a multi-step process. researchgate.net This involves the protection of the hydroxyl group of guaiacol (2-methoxyphenol), followed by lithiation and alkylation to introduce the alkyl group at the 6-position. Subsequent deprotection and oxidation yield the desired quinone. researchgate.net
Synthesis of Dimeric and Oligomeric Phenolic Conjugates
The synthesis of dimeric and oligomeric structures derived from phenolic units can lead to compounds with enhanced or novel properties. Enzymatic and chemical methods have been employed to create these larger molecules.
Laccase-mediated oxidation is a common method for the dimerization of phenols. For example, the oxidation of 2,6-dimethoxyphenol using laccase can selectively form a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.net This reaction proceeds through the recombination of two para radical species. researchgate.net
Chemical methods for creating dimeric structures often involve coupling reactions. For instance, the synthesis of 4-bromo-5-[2-(4-hydroxybenzyl)benzyl]-2-methoxyphenol, a precursor for galanthamine (B1674398) analogs, involves the coupling of two different phenolic units. mdpi.com This synthesis starts with a Friedel-Crafts reaction between anisole (B1667542) and 2-bromobenzoyl chloride. mdpi.com
Oligomeric phthalonitriles have been synthesized from polyphenols, including 4,4'-(but-2-ene-1,4-diyl)bis-2-methoxyphenol. google.com The process involves the reaction of the diphenol with a dihaloaromatic compound, followed by reaction with 4-nitrophthalonitrile. google.com This method allows for the creation of oligomers with varying spacer lengths between the terminal phthalonitrile (B49051) groups. google.com
The reaction of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) with trimethylaluminum (B3029685) can lead to the formation of various dimeric and trimeric aluminum complexes. researchgate.net For example, reaction with a stoichiometric amount of 2-propanol affords an isopropoxy-bridged dimer, while hydrolysis in the presence of water can yield a trimeric aluminum compound. researchgate.net
Radiosynthesis for Advanced Tracer Applications
The incorporation of positron-emitting radionuclides, such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), into molecules like this compound derivatives allows for their use as radiotracers in Positron Emission Tomography (PET) imaging. acs.orgresearchgate.net This technique is invaluable for studying biological processes in vivo.
The radiosynthesis of these tracers often involves the "late-stage" introduction of the radionuclide into a precursor molecule. iaea.org For ¹¹C-labeling, [¹¹C]methyl iodide or [¹¹C]methyl triflate are common methylating agents. researchgate.netacs.org For instance, [¹¹C]PIB (Pittsburgh compound-B), a well-known amyloid imaging agent, is synthesized by the [¹¹C]methylation of its precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole. researchgate.net A similar strategy can be applied to derivatives of this compound that contain a suitable functional group for methylation, such as a phenol or an amine.
For ¹⁸F-labeling, nucleophilic substitution with [¹⁸F]fluoride is the most common method. iaea.org This often requires a precursor with a good leaving group, such as a tosylate or triflate. iaea.org For example, the synthesis of ¹⁸F-labeled fluoroalkoxy analogues of a benzamide (B126) derivative involved reacting a phenol precursor with fluoroalkyl tosylates. acs.org The radiosynthesis was then achieved by [¹⁸F]fluoroalkylation of the same precursor. acs.org
The development of new radiolabeling methods is an active area of research. For example, a one-step approach for the synthesis of [¹⁸F]PS13, a COX-1 radioligand, involved the reaction of [¹⁸F]fluoride with a gem-difluoroalkene precursor. nih.gov The efficiency of these radiosyntheses is critical, and factors such as reaction temperature, time, and the choice of base and solvent are carefully optimized to maximize the radiochemical yield and molar activity. iaea.orgnih.gov
Process Development and Purification Methodologies
The transition from laboratory-scale synthesis to large-scale production requires the development of robust, efficient, and sustainable processes. This includes optimizing reaction conditions, minimizing waste, and developing effective purification methods to ensure high purity of the final product.
Various synthetic routes for 2-isopropyl-4-methoxyphenol, an isomer of this compound, have been explored to improve upon initial multi-step processes. acs.org These include a coumarin (B35378) fragmentation approach, a rhenium-catalyzed isopropylation of mequinol, and a bromination/methoxylation of 2-isopropylphenol. acs.org A robust two-step process starting from 2-isopropylphenol was developed, featuring a highly regioselective bromination followed by a copper-catalyzed methoxylation. acs.org
The purification of phenolic compounds can be challenging due to the presence of structurally similar impurities. google.comresearchgate.net A novel method for the purification of 4-ethyl-2-methoxyphenol (B121337) was developed based on its complexation with calcium ions. acs.org This process involves the formation of a complex, which can be separated, followed by decomposition to release the purified phenol. acs.org This method was shown to be effective even in the presence of other phenolic impurities. acs.org
Crystallization is a common technique for the purification of solid compounds. The formation of co-crystals can be an effective strategy for isolating and purifying intermediates. For example, in the synthesis of a phenoxy diaminopyrimidine compound, a 4-bromo-2-isopropylphenol intermediate was isolated as a co-crystal with DABCO (1,4-diazabicyclo[2.2.2]octane). google.com
Process optimization involves a detailed study of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. researchgate.net This often involves techniques like Design of Experiments (DoE) to systematically investigate the effects of variables such as temperature, reagent stoichiometry, and reaction time. acs.org The development of a manufacturing process for Gefapixant citrate, which contains a 2-isopropyl-4-methoxyphenol core, involved optimizing each step to reduce process mass intensity and cost. acs.org
Below is an interactive table summarizing the synthetic strategies discussed:
Biosynthesis and Natural Occurrence
Natural Abundance and Sources
6-Isopropyl-2-methoxyphenol, a member of the methoxyphenol class of organic compounds, is found in various natural contexts. Its presence is documented in certain plant-derived essential oils and as a product of biomass degradation. Furthermore, structurally similar compounds are recognized as key metabolites in fundamental biological pathways.
Methoxyphenols are naturally occurring phenolic compounds produced by a variety of plants and microorganisms. wikipedia.orgwikipedia.org They often contribute to the aroma and flavor profiles of essential oils. wikipedia.org For instance, 2-methoxyphenol (guaiacol) is a known component of essential oils from tobacco leaves, orange leaves, and lemon peels. wikipedia.org While direct identification of this compound is less common, related methoxy-phenolic structures are prevalent. For example, 3-Allyl-6-methoxyphenol has been identified as a constituent in essential oils extracted using ohmic heating-assisted hydrodistillation. kau.in Similarly, 2-methoxyphenol and 2,6-di-tert-butyl-4-methylphenol have been identified as minor compounds in the essential oil of Cistus ladanifer (rockrose). mdpi.comresearchgate.net The essential oil from the stem of Olea europaea (olive) has been found to contain 2-methoxyphenol (3.25%) and 2,4-dimethoxyphenol (B87100) (4.05%). iomcworld.com The variation in these compounds is often linked to geographical location, environmental conditions, and genetic characteristics of the plant species. mdpi.com
Table 1: Identification of Related Methoxyphenols in Plant Essential Oils
| Compound Name | Plant Species/Source | Reference |
| 2-Methoxyphenol (Guaiacol) | Tobacco leaves, Orange leaves, Lemon peels | wikipedia.org |
| 3-Allyl-6-methoxyphenol | Plant essential oils (via specific extraction) | kau.in |
| 2-Methoxyphenol | Cistus ladanifer (Rockrose) | mdpi.comresearchgate.net |
| 2-Methoxyphenol | Olea europaea (Olive) Stem | iomcworld.com |
| 2,4-Dimethoxyphenol | Olea europaea (Olive) Stem | iomcworld.com |
This compound and other substituted methoxyphenols are significant products of the thermal decomposition, or pyrolysis, of lignin (B12514952). wikipedia.orgmdpi.com Lignin, a primary component of biomass, is a complex polymer built from phenylpropanoid units, including those that give rise to guaiacol-type structures. wikipedia.orgosti.gov During fast pyrolysis, the complex lignin structure breaks down, yielding a bio-oil rich in phenolic compounds. researchgate.net
The primary phenolic products from lignin pyrolysis are often guaiacol (B22219) (2-methoxyphenol) and syringol (2,6-dimethoxyphenol). researchgate.netresearchgate.net The relative amounts depend on the lignin source; for example, lignin from gymnosperms yields more guaiacol. wikipedia.org Studies on the pyrolysis of Kraft lignin have shown that the resulting bio-oil is rich in alkyl-alkoxy phenols. mdpi.com Flash vacuum pyrolysis experiments on lignin model compounds, such as phenethyl o-methoxyphenyl ether, confirm the formation of a complex array of products, with the methoxy (B1213986) group influencing the reaction pathways. osti.gov These processes demonstrate a robust pathway for the generation of various substituted methoxyphenols from renewable biomass resources.
Phenolic compounds are synthesized by organisms, sometimes in response to ecological pressures like pathogen attack or UV radiation. wikipedia.org In microorganisms, compounds structurally analogous to this compound are crucial intermediates in metabolic pathways. nih.govoup.com Specifically, in the ubiquinone (Coenzyme Q) biosynthesis pathway in Escherichia coli, a key step involves the formation of 2-octaprenyl-6-methoxyphenol. nih.govoup.comresearchgate.net This molecule features the same 2-methoxyphenol core but with a long isoprenoid side chain (an octaprenyl group) instead of an isopropyl group at the C6 position. This intermediate is formed from the methylation of 2-octaprenyl-6-hydroxyphenol. oup.comoup.com Fungi can also produce a wide array of secondary metabolites, including various phenols and phenolic acids. wikipedia.orgnih.gov
Enzymatic Biosynthetic Pathways
The formation of the methoxy group on the phenolic ring is a specific enzymatic process, primarily catalyzed by O-methyltransferases. This enzymatic action is a key step in the biosynthesis of various natural products, including the intermediates of ubiquinone.
O-methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. nih.govmaxapress.com This methylation is a critical step in the biosynthesis of many plant secondary metabolites, such as flavonoids, lignins, and various phenolic compounds. maxapress.comnih.govresearchgate.net
Plant OMTs can exhibit high substrate specificity. researchgate.netresearchgate.net For example, in rose petals, specific OMTs are responsible for methylating phenolic precursors to produce scented volatiles. nih.gov In the context of lignin biosynthesis, caffeic acid O-methyltransferase (COMT) is a well-known enzyme involved in creating the methoxy groups found in lignin monomers. nih.gov The evolution of these enzymes has led to a wide diversity of functions, allowing for the methylation of a vast array of phenolic substrates across the plant kingdom. nih.govresearchgate.net
In the biosynthesis of ubiquinone (Coenzyme Q) in microorganisms like E. coli, a 2-polyprenyl-6-methoxyphenol intermediate plays a central role. oup.comresearchgate.netgenome.jp The pathway involves a series of modifications to a phenolic ring, including hydroxylations and methylations. oup.comgenome.jp
The formation of the 2-methoxyphenol structure occurs after the creation of 2-octaprenyl-6-hydroxyphenol. oup.com An S-adenosyl-L-methionine-dependent O-methyltransferase, encoded by the ubiG gene in E. coli, catalyzes the methylation of the hydroxyl group at the C2 position. nih.govresearchgate.net This reaction converts 2-octaprenyl-6-hydroxyphenol into 2-octaprenyl-6-methoxyphenol. nih.govoup.comoup.com This intermediate is then further processed by other enzymes in the pathway to ultimately produce ubiquinone, an essential electron carrier in cellular respiration. nih.govoup.com
Table 2: Key O-Methylation Step in E. coli Ubiquinone Biosynthesis
| Substrate | Enzyme (Gene) | Product | Pathway | Reference |
| 2-Octaprenyl-6-hydroxyphenol | O-methyltransferase (UbiG) | 2-Octaprenyl-6-methoxyphenol | Ubiquinone (Coenzyme Q) Biosynthesis | nih.govoup.comoup.comresearchgate.net |
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biosynthesis, natural occurrence, or biocatalytic transformations in microorganisms of the chemical compound this compound.
Extensive searches for this particular compound did not yield research findings related to its pathways of creation in nature or its metabolic fate when subjected to microbial action. While general information exists for the microbial transformation of other related phenolic compounds, such as thymol (B1683141), carvacrol (B1668589), and eugenol (B1671780), this data is not directly applicable to this compound.
Therefore, the sections on and Biocatalytic Transformations in Microorganisms for this compound cannot be detailed at this time due to a lack of available research.
Chemical Reactivity and Mechanistic Studies
Oxidation-Reduction Mechanisms and Radical Chemistry
The antioxidant activity and reactivity of phenolic compounds like 6-isopropyl-2-methoxyphenol are largely governed by their ability to participate in oxidation-reduction reactions, often involving radical intermediates. The specific mechanism of these reactions is influenced by factors such as the solvent and the nature of the reacting species.
Hydrogen Atom Transfer (HAT), Single Electron Transfer–Proton Transfer (SET–PT), and Sequential Proton-Loss Electron-Transfer (SPLET) Pathways
The primary antioxidant action of phenols proceeds through several key mechanisms:
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates a hydrogen atom to a free radical. vjs.ac.vn This process is characterized by the homolytic bond dissociation enthalpy (BDE). vjs.ac.vn A lower BDE value for the O-H bond indicates that the hydrogen atom can be more easily transferred, signifying greater antioxidant potential via this pathway. vjs.ac.vn Theoretical studies using Density Functional Theory (DFT) have shown that for many phenolic compounds, the HAT mechanism is thermodynamically favored in the gas phase or non-polar solvents. vjs.ac.vnresearchgate.net
Single Electron Transfer–Proton Transfer (SET–PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. vjs.ac.vn This is followed by the transfer of a proton. The ionization potential (IP) is a crucial factor in this pathway, representing the energy required to remove an electron from the antioxidant molecule. vjs.ac.vn
Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the phenolic antioxidant loses a proton to form an anion. vjs.ac.vn Subsequently, this anion donates an electron to the free radical. vjs.ac.vn The key parameters for the SPLET mechanism are the proton affinity (PA) and the electron transfer enthalpy (ETE). vjs.ac.vnrsc.org The polarity of the solvent significantly influences this pathway, with the SPLET mechanism becoming more favorable in polar solvents like methanol (B129727) and water. vjs.ac.vnresearchgate.net
Computational studies on related methoxyphenol derivatives indicate a general trend where the HAT mechanism is preferred in the gas phase, while the SPLET mechanism is more likely in polar media. researchgate.net The choice of mechanism is dictated by the thermodynamic parameters (BDE, IP, PA, ETE), with the pathway having the lowest energy barrier being the most probable.
Table 1: Key Thermodynamic Parameters in Antioxidant Mechanisms
| Mechanism | Key Parameter(s) | Description |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of the O-H bond. |
| Single Electron Transfer–Proton Transfer (SET–PT) | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Energy required to remove an electron from the neutral molecule, followed by the enthalpy change for proton removal from the radical cation. rsc.org |
| Sequential Proton-Loss Electron-Transfer (SPLET) | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Enthalpy change for proton removal from the neutral molecule, followed by the enthalpy change for electron removal from the resulting anion. rsc.org |
Formation and Reactivity of Quinone Methide Intermediates
Phenolic compounds, particularly those with an alkyl substituent at the para-position, can be oxidized to form reactive electrophilic intermediates known as quinone methides. nih.govresearchgate.net This transformation often occurs through enzymatic catalysis, such as by cytochrome P450. nih.govresearchgate.net The formation of a quinone methide from a phenolic compound prevents its participation in certain repolymerization reactions, which can be a significant side reaction in processes like lignin (B12514952) depolymerization. osti.gov
Quinone methides are characterized by a cross-conjugated system rather than a fully aromatic one. wikipedia.org This structure makes them excellent Michael acceptors, highly susceptible to nucleophilic attack at the exocyclic double bond, which leads to re-aromatization. wikipedia.org The reactivity of quinone methides is a critical determinant of their biological effects. nih.gov A "reactivity window" has been proposed, suggesting that quinone methides with intermediate reactivity and lifetimes in the range of seconds to minutes are more likely to be cytotoxic. nih.gov Those that are too stable may not react with cellular nucleophiles, while those that are too reactive are quickly quenched by solvent molecules before they can interact with biological macromolecules. nih.gov
Studies on various 4-alkyl-2-methoxyphenols have shown that their cytotoxicity is not directly correlated with the rate of quinone methide formation but rather with the reactivity of the formed quinone methide. nih.gov For instance, a parabolic relationship was observed between the toxicity of a series of 4-alkyl-2-methoxyphenols and the hydrolysis rates of their corresponding quinone methides, with 4-isopropyl-2-methoxyphenol being at the minimum of this curve. nih.gov
Enzymatic Oxidation Processes and Dimerization
Enzymes, particularly laccases and peroxidases, play a crucial role in the oxidation of phenolic compounds. researchgate.netnih.gov Laccase, a copper-containing oxidase, catalyzes the oxidation of phenols to their corresponding phenoxy radicals, with the concomitant reduction of molecular oxygen to water. researchgate.net These phenoxy radicals can then undergo further reactions, such as dimerization. researchgate.net
For example, the laccase-mediated oxidation of 2,6-dimethoxyphenol (B48157) results in the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net This dimerization occurs through the coupling of two para-radical species that are formed through resonance stabilization of the initial phenoxy radical. researchgate.net Such enzymatic modifications can lead to products with enhanced biological activities, including increased antioxidant capacity. researchgate.net
In the context of lignin degradation, lytic polysaccharide monooxygenases (LPMOs) can generate hydrogen peroxide (H₂O₂), which then acts as a cosubstrate for lignin-degrading peroxidases. nih.gov This enzymatic cascade can lead to the degradation of lignin model dimers. nih.gov
Electrochemical Behavior and Redox Characteristics
The electrochemical properties of this compound are related to its oxidation and reduction potential. The electrochemical oxidation of methoxyphenols on electrode surfaces has been studied to understand their reaction mechanisms and for applications in areas like biosensing.
The electrochemical oxidation of 2-methoxyphenol on a glassy carbon electrode in a neutral phosphate (B84403) buffer solution shows an irreversible oxidation peak in the first cycle. nih.gov This indicates the formation of reactive intermediates that can undergo further reactions. In some cases, electrochemical methods can be used to achieve demethylation of methoxyphenols to form catechols. nih.gov The resulting catechol can be confined to the electrode surface and exhibit a stable and well-defined redox couple. nih.gov
The redox properties of phenolic compounds are highly dependent on their structure and the pH of the medium. mdpi.com For flavonoids, which share structural similarities with methoxyphenols, electrochemical oxidation often occurs at the ortho-dihydroxy moiety, leading to the formation of o-quinones. mdpi.com The oxidation of hydroxyl groups on different parts of the molecule can occur at distinct potentials. mdpi.com
Catalytic Transformations and Bond Scission Reactions
Catalytic processes can be employed to transform this compound and related compounds, often involving the cleavage of specific chemical bonds.
Photocatalytic Generation of Reactive Intermediates
Photocatalysis offers a method for generating reactive intermediates from organic molecules under mild conditions. nih.gov This typically involves the use of a photocatalyst that, upon absorbing light, can initiate electron transfer reactions. acs.org These reactions can lead to the formation of radical species. nih.gov
In the context of lignin valorization, photocatalysis using materials like titanium dioxide (TiO₂) has been explored for the degradation of lignin and its model compounds. rsc.org The process is initiated by the generation of electron-hole pairs in the photocatalyst upon light absorption. rsc.org These charge carriers can then react with adsorbed molecules, leading to either oxidation or reduction. rsc.org The photogenerated holes can directly oxidize phenolic compounds to phenoxyl radicals, which can then undergo further reactions, including bond cleavage. rsc.org The efficiency and selectivity of these photocatalytic transformations can be enhanced by modifying the photocatalyst, for example, by loading it with metals or creating heterostructures. rsc.org
Hydrogenolysis of Aromatic Ether Linkages
Hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen, is a key process for the conversion of biomass-derived compounds into valuable chemicals and fuels. osti.govthieme-connect.de In the context of this compound, the focus is often on the cleavage of the C-O bond within the methoxy (B1213986) group (an aromatic ether linkage).
Detailed research has shown that the efficiency and selectivity of this hydrogenolysis are highly dependent on the catalyst and reaction conditions employed. For instance, ruthenium-based catalysts have demonstrated activity in the hydrogenolysis of phenols. rsc.org Specifically, a Ru-WOx/SiAl catalyst has been shown to be effective for the hydrogenolysis of various phenol (B47542) derivatives. rsc.org While direct data for this compound is not explicitly detailed in the provided source, the study of similar substituted phenols provides valuable insights. For example, the hydrogenolysis of 2-isopropylphenol (B134262), a structurally related compound, was found to give a lower yield compared to its para- and meta-substituted counterparts, suggesting that steric hindrance from the ortho-substituted isopropyl group can impede the reaction. rsc.org
The reaction temperature and hydrogen pressure are critical parameters. For other phenols, temperatures around 270 °C and hydrogen pressures of about 2.0 MPa have been found to be optimal for maximizing the yield of the desired arene products while minimizing over-reduction and side reactions. rsc.org The use of bimetallic catalysts, such as those containing ruthenium and tungsten, can enhance the cleavage of the CAr-O bond while avoiding the hydrogenation of the aromatic ring. nih.gov
Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule instead. mdpi.com For instance, isopropanol (B130326) has been used as a hydrogen source in the presence of catalysts like Ru/C for the depolymerization of lignin, a complex polymer containing methoxyphenolic structures. osti.gov This process has yielded monomeric products such as 4-ethyl-2-methoxyphenol (B121337), indicating the cleavage of other bonds while the methoxy group can remain intact under certain conditions. osti.gov
Table 1: Illustrative Data on Hydrogenolysis of Substituted Phenols with Ru-WOx/SiAl Catalyst
| Substrate | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Arene Yield (%) |
| p-isopropylphenol | 270 | 2.2 | 100 | 85 |
| m-isopropylphenol | 270 | 2.2 | 100 | 85 |
| o-isopropylphenol | 270 | 2.2 | 86 | 68 |
This table is based on data for isopropylphenol isomers to illustrate the effect of substituent position on reactivity, as detailed in the study by Li et al. rsc.org
Coordination Chemistry with Metal Ions and Complexation Mechanisms
The phenolic hydroxyl and methoxy groups of this compound provide potential sites for coordination with metal ions, making it a ligand in coordination chemistry. uomustansiriyah.edu.iq The formation of metal complexes is a fundamental process where a central metal ion binds to one or more ligands. researchgate.net The stability and structure of these complexes are influenced by the nature of the metal ion and the ligand. researchgate.net
Derivatives of this compound are known to form complexes with various metal ions. For example, Schiff base ligands derived from 2-methoxyphenols can coordinate with metal ions like copper (II) and zinc (II). nih.gov The coordination often involves the deprotonated phenolic oxygen and the nitrogen atom of the imine group in the Schiff base. nih.gov This complexation is evidenced by shifts in spectroscopic data, such as in ¹H-NMR where the signal for the hydroxyl proton disappears upon complex formation. nih.gov
The field of coordination chemistry is vast, with applications ranging from catalysis to materials science. mdpi.com The ability of phenolic compounds to act as chelating agents, binding to a metal ion through multiple donor atoms, often results in the formation of stable complexes. mdpi.commsu.edu For instance, Mannich base derivatives of catechols, which share the ortho-dihydroxy functionality, are effective in complexing metal ions, facilitating their extraction from aqueous solutions. google.com
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Isopropyl-2-methoxyphenol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The methoxy (B1213986) group protons resonate as a sharp singlet, while the isopropyl group protons give rise to a doublet for the methyl protons and a septet for the methine proton, a pattern indicative of spin-spin coupling. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring will resonate in the downfield region (typically δ 110-160 ppm). The methoxy carbon will appear around δ 55-60 ppm, while the carbons of the isopropyl group will be observed in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. researchgate.net
A representative, though not specific to this compound, dataset for a similar compound, 4-(isopropoxymethyl)-2-methoxyphenol, shows signals for the isopropyl group at δ 22.23 (methyl carbons) and δ 77.71 (methine carbon) in the ¹³C NMR spectrum. aip.org For the same compound, the ¹H NMR shows a doublet at δ 1.20 ppm and a septet at δ 3.67 ppm for the isopropyl group protons. aip.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.7 - 7.2 | 110 - 130 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | ~56 | Singlet |
| Isopropyl CH | ~3.2 | ~27 | Septet |
| Isopropyl CH₃ | ~1.2 | ~23 | Doublet |
| Phenolic OH | Variable (4.5 - 7.5) | - | Singlet (broad) |
| Aromatic C-O | - | 145 - 155 | Singlet |
| Aromatic C-OCH₃ | - | 140 - 150 | Singlet |
| Aromatic C-isopropyl | - | 135 - 145 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for phenols and ethers include the loss of alkyl radicals. For this compound, the loss of a methyl radical (CH₃•) from the isopropyl group to form a stable secondary carbocation is a likely fragmentation. Another expected fragmentation is the loss of the entire isopropyl group. The presence of a methoxy group can lead to the loss of a formaldehyde (B43269) (CH₂O) molecule. nist.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy.
Interactive Data Table: Expected Mass Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |
| [M]⁺ | 166 | Molecular Ion |
| [M - CH₃]⁺ | 151 | Loss of a methyl group from the isopropyl moiety |
| [M - C₃H₇]⁺ | 123 | Loss of the isopropyl group |
| [M - OCH₃]⁺ | 135 | Loss of the methoxy group |
| [C₇H₇O]⁺ | 107 | Cleavage of the isopropyl group |
Note: The relative intensities of these peaks depend on the ionization energy and the specific mass spectrometer used.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the isopropyl and methoxy groups are typically observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ether and phenol (B47542) groups will produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong Raman signals. The symmetric stretching of the C-C bonds in the isopropyl group would also be Raman active. researchgate.netresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenolic OH | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H | C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |
| Phenolic C-O | C-O Stretch | 1180-1260 | Medium |
| Ether C-O | C-O Stretch | 1000-1150 (asymmetric), ~1250 (symmetric) | Medium |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. Typically, substituted phenols exhibit two main absorption bands. The primary band (E-band) appears at shorter wavelengths (around 200-230 nm) and is more intense, while the secondary band (B-band) is found at longer wavelengths (around 260-290 nm) and has a lower intensity. The exact positions and intensities of these bands are influenced by the substituents on the aromatic ring. The hydroxyl, methoxy, and isopropyl groups will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. For instance, 2-methoxyphenol (guaiacol) shows absorption maxima that can be used as a reference point. science-softcon.de
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
| π → π* (Primary Band) | ~220 | High | Ethanol/Methanol (B129727) |
| π → π* (Secondary Band) | ~275 | Moderate | Ethanol/Methanol |
Note: The λₘₐₓ and ε values are estimates and can be affected by the solvent polarity.
Chromatographic Techniques for Separation, Identification, and Purity Profiling
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its identification, and for the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. jpmsonline.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. nih.gov This technique is also highly effective for quantifying the purity of a sample. For less volatile phenols, derivatization to form more volatile species, such as trimethylsilyl (B98337) (TMS) ethers, can be employed prior to GC-MS analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. science.gov For this compound, reversed-phase HPLC is a common approach.
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol or acetonitrile. ucdavis.edu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound will depend on its hydrophobicity. Detection is often achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm). ucdavis.edu HPLC can be used to determine the purity of this compound by quantifying the area of its peak relative to the total area of all peaks in the chromatogram.
Despite a comprehensive search of scientific databases and literature, specific X-ray crystallographic data for the compound this compound could not be located. It appears that the definitive solid-state structure of this particular molecule has not been determined and published in publicly available resources.
While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing, such a study for this compound is not currently available in the scientific literature.
For related compounds, crystallographic data does exist. For instance, studies on derivatives or molecules with similar functional groups have been published. However, this information cannot be directly extrapolated to define the precise crystal structure of this compound.
Therefore, the "" section focusing on X-ray crystallography for solid-state structural determination of this compound cannot be completed at this time due to the absence of primary research data.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By applying a functional like B3LYP with a basis set such as 6-311G(d,p), researchers can optimize the molecular geometry of 6-Isopropyl-2-methoxyphenol to its lowest energy state. nih.govepstem.net This process determines key structural parameters like bond lengths and angles. bhu.ac.in DFT calculations can also predict vibrational frequencies, which correspond to the data obtained from FT-IR and FT-Raman spectroscopy. tandfonline.comscispace.com Furthermore, DFT is used to calculate various electronic properties, including molecular electrostatic potential (MEP), which helps in identifying sites prone to electrophilic and nucleophilic attack. bhu.ac.in For analogous compounds, DFT has been used to determine the relative stability of different tautomeric forms, such as the enol and keto forms, often finding the enol form to be more stable due to intramolecular hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net A smaller energy gap suggests higher reactivity. These energies are typically calculated using methods like time-dependent DFT (TD-DFT). bhu.ac.in For related phenolic compounds, FMO analysis has been instrumental in explaining their antioxidant activities, where higher HOMO energy values correlate with better radical scavenging capabilities. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Thermodynamic and Kinetic Parameters for Reaction Mechanisms
Computational methods are employed to calculate essential thermodynamic and kinetic parameters that govern chemical reactions. nih.govresearchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined for reactants, transition states, and products to understand the feasibility and spontaneity of a reaction. scispace.comresearchgate.netacs.org Kinetic parameters, including activation energies (energy barriers), are calculated to predict reaction rates. nih.govresearchgate.net For example, in studies of similar compounds like 2-methoxyethanol, DFT has been used to investigate the potential energy surface for oxidation reactions, identifying the most likely pathways by comparing the energy barriers for hydrogen abstraction from different sites. nih.govresearchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between this compound and other molecules (like solvents or biological macromolecules), MD can provide detailed insights into intermolecular forces, such as hydrogen bonding and van der Waals forces. researchgate.netub.edu These simulations are crucial for understanding how the compound behaves in different environments, its solvation properties, and its potential to bind to larger structures. For instance, MD simulations could model the interaction of this compound with a protein, revealing conformational changes and the stability of the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. longdom.org By developing a mathematical relationship between physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric effects) and a measured biological effect, QSAR can predict the activity of new or untested molecules. spu.edu.syresearchgate.netnih.gov If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be built. researchgate.net This model would help identify which structural features are most important for the desired activity, thereby guiding the design of more potent compounds. spu.edu.sy
Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives
| Descriptor | Type | Description | Potential Influence on Activity |
| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity (MR) | Steric | A measure of the volume occupied by a molecule. | Influences how the molecule fits into a binding site. |
| Dipole Moment (µ) | Electronic | Measures the polarity of the molecule. | Important for electrostatic interactions with a target. |
| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to participate in charge-transfer interactions. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). mdpi.com The primary goal of docking is to predict the binding mode and affinity of the ligand to the target's binding site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank them. mdpi.com Docking studies are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity, such as identifying key amino acid residues involved in the interaction. nih.govresearchgate.netfrontiersin.org
Biological Activity and Mechanistic Pharmacology in Vitro and Non Human in Vivo Studies
Antioxidant and Free Radical Scavenging Potential
Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of their hydroxyl groups. researchgate.netresearchgate.net This allows them to neutralize free radicals and interrupt oxidative chain reactions. The antioxidant capacity is influenced by the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)
Standard in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.come3s-conferences.orgnih.govmdpi.commdpi.com
However, specific IC50 values or Trolox-equivalent values from DPPH, ABTS, or ORAC assays for 6-isopropyl-2-methoxyphenol are not documented in the reviewed literature. While studies have been conducted on a wide range of methoxyphenols and isopropylphenols, nih.govresearchgate.netnih.govnih.gov data for the exact 6-isopropyl-2-methoxy isomer is absent, preventing the creation of a specific data table.
Mechanisms of Antioxidant Action in Model Systems
The antioxidant mechanism of phenolic compounds typically involves either a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT). researchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it. In the SET-PT mechanism, the phenol (B47542) first transfers an electron to the radical, forming a radical cation, which then deprotonates.
While this is the general mechanism for phenols, specific studies detailing the dominant mechanism for this compound, or the thermodynamic parameters like bond dissociation enthalpy (BDE) that would predict its efficacy, have not been specifically reported. researchgate.netresearchgate.net
Antimicrobial and Antifungal Mechanisms
Phenolic compounds, particularly isomers like carvacrol (B1668589) and thymol (B1683141), are known for their broad-spectrum antimicrobial and antifungal activities. nih.gov Their lipophilic nature allows them to interact with and disrupt microbial cell membranes.
Effects on Microbial Cell Membrane Permeability and Integrity
The primary antimicrobial mechanism for many phenolic compounds is the disruption of the cytoplasmic membrane's structure and function. nih.govmdpi.com This action leads to a loss of membrane potential, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death. mdpi.comnih.gov Research on related phenols has demonstrated these effects through various methods, including measuring membrane potential and observing cellular morphological changes with electron microscopy. nih.govmdpi.com However, specific studies that investigate and quantify the effect of this compound on microbial cell membrane permeability and integrity are not available.
Interference with Microbial Metabolic Pathways and Enzyme Systems
Beyond direct membrane damage, some phenolic antimicrobials can interfere with cellular energy production (e.g., ATP synthesis) and inhibit the activity of essential enzymes, such as proteases and peroxidases. nih.govdntb.gov.ua This interference with critical metabolic pathways contributes to their microbicidal effects. There is no specific research available detailing the interaction of this compound with microbial metabolic pathways or enzyme systems.
Antibiofilm Activities
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Some phenolic compounds have shown the ability to inhibit biofilm formation or disrupt established biofilms. nih.gov This activity is crucial for addressing persistent infections. Scientific literature detailing the specific antibiofilm activities of this compound is currently lacking.
Cellular Effects and Antiproliferative Activity (In Vitro Cell Line Models)
Mechanistic Investigations of Cytotoxicity (e.g., quinone methide formation)
The cytotoxicity of this compound is primarily attributed to its metabolic bioactivation into a reactive intermediate known as a quinone methide (QM). nih.gov This process is catalyzed by the cytochrome P450 enzyme system, which oxidizes the parent phenol. nih.gov Studies on a series of 4-alkyl-2-methoxyphenols, including the 4-isopropyl variant, have demonstrated that these compounds are converted to electrophilic quinone methides (4-methylene-2,5-cyclohexadien-1-ones) in microsomal experiments. nih.gov
The formation of these reactive quinone methide intermediates is a critical step in the mechanism of toxicity. nih.gov Research using rat liver microsomes and precision-cut liver slices has shown that these intermediates can be trapped using glutathione (B108866) (GSH), forming conjugates where the glutathione moiety attaches to the benzylic carbon of the phenol's alkyl side chain. nih.gov The rate of this conjugate formation serves as an indicator of the amount of reactive intermediate produced and correlates directly with the compound's toxicity. nih.gov For instance, among the para isomers of methylphenol, ethylphenol, and isopropylphenol, 4-isopropylphenol (B134273) demonstrated the highest rate of glutathione conjugate formation and was the most toxic in liver slice incubations. nih.gov This process leads to the depletion of intracellular glutathione, an event that precedes cell death. nih.gov The toxicity can be mitigated by enhancing cellular thiol levels with N-acetylcysteine or by inhibiting cytochrome P450 activity, which underscores the central role of quinone methide formation in the cytotoxic outcome. nih.gov
Interestingly, the degree of cytotoxicity is not solely dependent on the rate of quinone methide formation. A crucial factor is the intrinsic reactivity and stability of the quinone methide itself. nih.gov A study investigating various 4-alkyl-2-methoxyphenols in isolated rat liver slices found a poor correlation between the rate of QM formation and toxicity unless the QMs formed had similar reactivity. nih.gov Instead, the toxicity of these phenols fits a parabolic curve when plotted against the hydrolysis rates of their derived quinone methides. nih.gov This suggests the existence of a "reactivity window": QMs that are too stable may not react sufficiently with cellular nucleophiles, while those that are too reactive may be quenched by solvent before they can reach critical cellular macromolecules. nih.gov Cytotoxicity appears to be maximal for QMs with intermediate reactivity, possessing lifetimes in the range of 10 seconds to 10 minutes, which is optimal for causing cellular injury. nih.gov The data for 4-isopropyl-2-methoxyphenol places it at the minimum of this parabolic toxicity curve, suggesting its corresponding quinone methide has a reactivity that results in notable cytotoxicity. nih.gov
Table 1: Relationship Between Alkylphenol Structure and Cytotoxicity This table summarizes findings from studies on 4-alkylphenols, illustrating the correlation between the rate of reactive intermediate formation and observed toxicity in rat liver slice models.
| Compound | Rate of Glutathione Conjugate Formation | Relative Toxicity |
| 4-methylphenol (p-cresol) | Low | Least Toxic |
| 4-ethylphenol | Medium | Moderately Toxic |
| 4-isopropylphenol | High | Most Toxic |
Enzymatic Inhibition and Receptor Modulation
Based on the available research, there is no specific information regarding the activity of this compound in the following areas:
Acetylcholinesterase and Pancreatic Lipase Inhibition
Despite a comprehensive search for scientific literature on the chemical compound This compound (CAS Number: 21022-74-2), no specific data regarding its biological activity or mechanistic pharmacology within the requested areas was found.
The investigation included targeted searches for studies related to its effects on cyclooxygenase (COX) enzymes, its potential modulation of inflammatory responses, and any applications in neurobiological research. These searches, utilizing both the chemical name and its CAS number, did not yield any published research detailing in vitro or non-human in vivo studies on the following topics:
Cyclooxygenase (COX) Inhibition Mechanisms: No information was available concerning the interaction of this compound with COX enzymes, including COX-2.
Modulation of Inflammatory Responses: There were no findings on its ability to suppress pro-inflammatory mediators and cytokines such as IL-6 or nitric oxide (NO). Furthermore, no data exists on its impact on endogenous antioxidant enzyme systems like catalase (CAT), peroxidase (POD), superoxide (B77818) dismutase (SOD), or glutathione (GSH).
Neurobiological Research Applications: The literature search did not uncover any studies related to the development of this compound as a radioligand for molecular imaging in animal models, nor any investigation of its molecular targets in rodent or non-human primate brains.
Therefore, due to the absence of available scientific data for this specific compound, it is not possible to provide the requested article content while adhering to the principles of scientific accuracy.
Other Biological Activities (e.g., Vasorelaxant Effects, Platelet Aggregation Inhibition)
Currently, there is a lack of specific in vitro and non-human in vivo research data directly investigating the vasorelaxant and platelet aggregation inhibition properties of this compound. While studies have been conducted on structurally similar phenolic compounds, direct experimental evidence for these particular biological activities for this compound is not available in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies for Biological Properties
While direct structure-activity relationship (SAR) studies for this compound are limited, valuable insights can be drawn from research on its structural isomers and related phenolic compounds, particularly the monoterpenic phenols carvacrol and thymol. These compounds share the same isopropyl and phenolic hydroxyl groups, with variations in the position of a methyl group instead of a methoxy (B1213986) group.
Studies on carvacrol and thymol have revealed that the positions of the hydroxyl and alkyl groups on the phenolic ring are critical determinants of their biological activities. For instance, both thymol and carvacrol have demonstrated concentration-dependent vasorelaxant effects in isolated rat aorta preparations. nih.gov This vasorelaxation is reported to be endothelium-independent and may involve mechanisms related to the regulation of calcium ion influx and release from intracellular stores. nih.gov The essential oil of Lippia mycrophylla, rich in thymol and carvacrol, has also shown vasorelaxant effects on rat pulmonary arteries. semanticscholar.org
The antiplatelet activity of related compounds has also been investigated. Carvacrol has been shown to possess a mild antiplatelet effect by reducing the production of thromboxane (B8750289) A2 and consequently limiting the expression of the GPIIb/IIIa platelet receptor. nih.govresearchgate.net This suggests that the phenolic scaffold with an isopropyl group can confer antiplatelet properties.
The presence of a methoxy group, as in this compound, is known to influence the biological activity of phenolic compounds. Generally, methoxylation can alter the lipophilicity and electronic properties of a molecule, which in turn can affect its interaction with biological targets. For example, in a series of 2-methoxyphenols, the antioxidant and cytotoxic activities were found to be related to electronic descriptors such as ionization potential and chemical hardness. josai.ac.jpnih.gov
Therefore, based on the SAR of related compounds, it can be hypothesized that the specific arrangement of the isopropyl, methoxy, and hydroxyl groups in this compound would be a key factor in determining its potential vasorelaxant and antiplatelet aggregation activities. The methoxy group at the 2-position could modulate the molecule's activity compared to its methyl-substituted isomers, thymol and carvacrol. However, without direct experimental data for this compound, these inferences remain speculative.
Environmental Dynamics and Fate
Environmental Occurrence and Distribution
6-Isopropyl-2-methoxyphenol, also known as 2-methoxy-6-isopropylphenol, is a phenolic compound that can be introduced into the environment through various industrial and natural processes. Phenolic compounds, in general, are found in industrial effluents from a wide range of sectors including textiles, pulp and paper, petrochemicals, and pharmaceuticals. cpcb.nic.in They can also be formed naturally during the decomposition of organic matter. cpcb.nic.in
The distribution of this compound in the environment is governed by its physical and chemical properties. Its presence has been noted in air, particularly near industrial sites, and it can also be found in rainwater, surface water, and groundwater. cpcb.nic.in The compound's solubility in water and its potential for volatilization are key factors in its environmental partitioning.
Biodegradation Pathways and Microbial Transformations in Ecosystems
The breakdown of this compound in the environment is primarily driven by microbial activity. Various microorganisms have demonstrated the ability to metabolize phenolic compounds. For instance, Pseudomonas species are known to degrade aromatic compounds. researchgate.net Specifically, Pseudomonas sp. strain MS-1 has been shown to metabolize 2-isopropylphenol (B134262) through a meta-cleavage pathway.
The biodegradation of methoxylated aromatic compounds, a category that includes this compound, can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, the degradation often involves the hydroxylation of the aromatic ring, followed by ring cleavage. Anaerobic transformation can involve O-demethylation, where the methoxy (B1213986) group is removed. researchgate.net For example, the transformation of 2-methoxyphenol can lead to the formation of catechol (1,2-dihydroxybenzene), which is then further broken down. nih.gov
The degradation of similar phenolic structures, such as bisphenol A by Sphingomonas sp. strain TTNP3, involves an ipso-substitution mechanism. This process involves hydroxylation at a substituted carbon atom, leading to the cleavage of a carbon-carbon bond. researchgate.net This suggests a potential pathway for the breakdown of the isopropyl group in this compound.
The general process of microbial degradation of aromatic compounds involves a series of enzymatic reactions that ultimately convert the complex organic molecule into simpler compounds like carbon dioxide, water, and biomass. researchgate.netepa.gov The efficiency of this biodegradation can be influenced by various environmental factors, including the presence of other organic compounds, nutrient availability, and the acclimation of microbial populations. epa.gov
Mobility and Persistence in Environmental Compartments (e.g., Soil, Water)
The movement and longevity of this compound in different environmental compartments are influenced by several factors, including its chemical structure and the characteristics of the surrounding environment.
In Soil:
The mobility of phenolic compounds in soil is largely dependent on adsorption processes. The presence of organic matter and clay minerals in soil can lead to the adsorption of this compound, reducing its mobility. However, its efficacy as a phytotoxic agent is diminished in soil compared to other substrates, suggesting that processes like volatilization and microbial degradation also play a significant role in its dissipation. The persistence of phenolic compounds in soil can vary, with some degrading within a few days. nih.gov
In Water:
In aquatic systems, the persistence of this compound is influenced by factors such as photolysis and biodegradation. nih.gov While it has a high water solubility, which facilitates its distribution in water bodies, it is also susceptible to breakdown by sunlight. cpcb.nic.innih.gov The rate of biodegradation in water is dependent on the presence of adapted microbial communities. epa.gov The compound's volatility, as indicated by its Henry's Law constant, suggests that it may volatilize from water surfaces. epa.gov
The following table summarizes the key environmental fate properties of this compound and related compounds:
| Property | This compound | Related Phenolic Compounds | References |
| Biodegradation | Metabolized by microorganisms. | Pseudomonas sp. can degrade 2-isopropylphenol via a meta-cleavage pathway. | |
| Potential for anaerobic O-demethylation. | Anaerobic transformation of methoxylated aromatics is known. | researchgate.net | |
| Mobility in Soil | Reduced efficacy in soil suggests adsorption and degradation. | Generally, phenolic compounds can be immobile in soil. | nih.gov |
| Persistence in Water | Susceptible to photolysis and biodegradation. | High water solubility, but subject to degradation. | cpcb.nic.innih.gov |
| Volatilization | Potential to volatilize from water. | Henry's Law constant suggests possible volatilization. | epa.gov |
Advanced Research Perspectives and Translational Potential
Development of Novel Derivatives with Enhanced Bioactivity and Selectivity
The core structure of 6-isopropyl-2-methoxyphenol presents multiple avenues for the development of novel derivatives with potentially enhanced biological activities. The synthesis of new derivatives is a common strategy to improve the efficacy and specificity of parent compounds. nih.gov For instance, the modification of the hydroxyl and methoxy (B1213986) groups, or substitution on the aromatic ring, could lead to derivatives with tailored properties.
Research on related methoxyphenol compounds has shown that derivatization can significantly impact their biological profiles. For example, a study on 4-substituted-2-methoxyphenols demonstrated that creating hydroxylated biphenyl (B1667301) derivatives could yield compounds with notable antitumoral activity. nih.gov Similarly, the synthesis of various derivatives of other phenolic compounds has been explored to enhance their antimicrobial, antioxidant, and anti-inflammatory properties. nih.govmdpi.comjosai.ac.jp The introduction of different functional groups can alter the molecule's polarity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. researchgate.net
Future research could focus on creating a library of this compound derivatives. By systematically altering its structure, it may be possible to develop analogs with improved bioactivity against specific enzymes, receptors, or microbial strains. For example, the synthesis of ester or ether derivatives at the phenolic hydroxyl group is a common approach to modify the lipophilicity and bioavailability of phenolic compounds. nih.gov Furthermore, the introduction of moieties like thiazole (B1198619) has been shown to impart significant antibacterial and antifungal activity to the parent scaffold. mdpi.com Structure-activity relationship (SAR) studies on these new derivatives would be crucial to identify the key structural features responsible for any observed biological effects.
Table 1: Potential Derivative Classes and Their Anticipated Bioactivities
| Derivative Class | Potential Modification | Anticipated Enhancement |
| Esters/Ethers | Acylation or alkylation of the hydroxyl group | Improved bioavailability, altered solubility |
| Biphenyls | Coupling to form biphenyl structures | Potential for enhanced antitumoral activity |
| Heterocyclic Hybrids | Incorporation of nitrogen- or sulfur-containing rings | Broad-spectrum antimicrobial properties |
| Halogenated Analogs | Introduction of halogen atoms on the aromatic ring | Modified electronic properties and bioactivity |
Integration into Advanced Analytical and Sensing Platforms
Phenolic compounds are a significant class of analytes in environmental and food analysis, and there is a continuous drive to develop more sensitive and selective detection methods. rsc.orgmdpi.com this compound, as a specific phenolic derivative, could be a target for such advanced analytical and sensing platforms.
Electrochemical sensors, often based on modified electrodes, represent a promising approach for the detection of phenolic compounds. rsc.org These sensors can be functionalized with various materials, such as carbon nanotubes, graphene, or metallic nanoparticles, to enhance their sensitivity and selectivity. rsc.orgmdpi.com For instance, a glassy carbon electrode modified with functionalized carbon nanotubes and gold-silver bimetallic nanoparticles has been shown to detect phenolic isomers at extremely low concentrations. rsc.org The specific electrochemical signature of this compound could be exploited for its detection using such platforms.
Another approach is the development of biosensors, which utilize biological recognition elements like enzymes. mdpi.com Tyrosinase-based biosensors are commonly used for the detection of monophenols. mdpi.com While not directly detecting the parent compound, these sensors could be adapted to measure this compound through its enzymatic conversion.
"Electronic tongue" systems, which use an array of non-specific, cross-sensitive sensors, coupled with pattern recognition software, are another advanced analytical platform. nih.gov By employing transducers made from materials like p-phenylenevinylene (PPV) derivatives, these systems can generate a unique "fingerprint" for different phenolic compounds, enabling their identification even in complex mixtures. nih.gov
Table 2: Advanced Analytical Platforms for Phenolic Compound Detection
| Platform Type | Principle of Operation | Potential for this compound |
| Electrochemical Sensors | Oxidation/reduction at a modified electrode surface | High sensitivity and selectivity |
| Biosensors | Enzymatic reaction or biological recognition | Specific detection through biocatalysis |
| Electronic Tongues | Array of cross-reactive sensors with pattern recognition | Identification in complex matrices |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Detection of volatile organic compounds, including methoxyphenols gavinpublishers.com |
Potential Industrial and Technological Applications in Chemical and Material Science
Phenol (B47542) and its derivatives are fundamental building blocks in the chemical industry, particularly in the production of polymers and resins. wikipedia.orgplenco.com Phenolic resins, such as those produced from the reaction of phenol with formaldehyde (B43269), are widely used as adhesives, coatings, and molding compounds due to their heat resistance and durability. wikipedia.org The substitution pattern of this compound could offer unique properties if used as a monomer in polymerization reactions. The isopropyl group may enhance solubility in organic solvents and influence the polymer's mechanical properties, while the methoxy group could affect its reactivity and thermal stability.
In material science, phenolic compounds are also utilized as additives, such as antioxidants, to protect polymers from degradation. cambridge.org The sterically hindered nature of some phenolic antioxidants is key to their function. cambridge.org The structure of this compound suggests it could potentially act as a chain-breaking antioxidant.
Furthermore, the versatile reactivity of phenolic compounds allows for their use in creating functional materials. bohrium.com Metal-phenolic networks, for example, are a class of materials with diverse applications, including catalysis and antibacterial coatings. bohrium.com The ability of the hydroxyl group in this compound to coordinate with metal ions could be exploited to create novel functional materials.
Future Directions and Interdisciplinary Research Opportunities
The exploration of this compound opens up several avenues for interdisciplinary research. The synthesis of novel derivatives and the evaluation of their biological activities would require a close collaboration between synthetic organic chemists and biologists. mdpi.com Quantitative structure-activity relationship (QSAR) studies, which combine chemistry with computational modeling, could help in the rational design of more potent and selective derivatives. josai.ac.jp
In the field of analytical science, the development of specific sensors for this compound would involve material scientists, electrochemists, and analytical chemists. researchgate.net Such sensors could find applications in environmental monitoring, food quality control, and even medical diagnostics.
The potential use of this compound in material science would necessitate research at the interface of polymer chemistry and materials engineering. marketresearchfuture.com Investigating its role as a monomer or an additive in polymers could lead to the development of new materials with tailored properties. cambridge.org
Furthermore, exploring the natural occurrence of this compound and its ecological role would be an interesting area for chemical ecologists. Understanding why certain organisms produce this compound could provide insights into its biological function and potential applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-isopropyl-2-methoxyphenol?
Synthesis typically involves methoxylation of a phenolic precursor or alkylation of guaiacol (2-methoxyphenol). For example, Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the isopropyl group at the 6-position. Post-synthesis purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and molecular structure.
- Mass spectrometry (EI-MS or ESI-MS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, aromatic C–H bends). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments align with known phenolic derivatives .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization is best achieved using a mixed solvent system (e.g., ethanol-water or hexane-ethyl acetate) due to the compound’s moderate polarity. Slow cooling (0.5–1°C/min) promotes crystal growth, and purity is verified via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the purity of this compound assessed in academic research?
Purity is evaluated using:
Q. What safety protocols are recommended for handling this compound in the laboratory?
Follow RIFM’s safety evaluation framework for phenolic compounds:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Conduct toxicity screenings (e.g., Ames test for mutagenicity) and adhere to IFRA guidelines for permissible exposure limits.
- Store in amber glass under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS (via the SHELX suite) provides precise bond lengths, angles, and torsion angles. For disordered isopropyl groups, refinement with restraints (e.g., ISOR, DELU) in SHELXL improves model accuracy. WinGX can assist in data integration and visualization .
Q. What strategies address contradictions in toxicity data for this compound across studies?
Apply endpoint-driven analysis per RIFM criteria:
- Compare NOAEL (no-observed-adverse-effect-level) values from in vivo studies (e.g., dermal sensitization in murine models).
- Validate in vitro cytotoxicity results (e.g., MTT assay) against in silico QSAR predictions to identify outliers.
- Reconcile discrepancies by standardizing test protocols (e.g., OECD guidelines) .
Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:
Q. What experimental designs optimize the catalytic efficiency of this compound in antioxidant assays?
Use a factorial design to test variables:
- Concentration gradients (0.1–10 mM) in DPPH/ABTS radical scavenging assays.
- pH dependence (3–10) to assess protonation effects on phenolic O–H bond dissociation energy.
- Solvent polarity (water vs. ethanol) impacts radical quenching kinetics. Statistical tools (ANOVA, response surface methodology) identify optimal conditions .
Q. How do isotopic labeling studies (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
